molecular formula C16H22N4 B8352744 2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline

Cat. No.: B8352744
M. Wt: 270.37 g/mol
InChI Key: IPNFHINMZIGBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline is a useful research compound. Its molecular formula is C16H22N4 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

3-(4-quinolin-2-ylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C16H22N4/c17-8-3-9-19-10-12-20(13-11-19)16-7-6-14-4-1-2-5-15(14)18-16/h1-2,4-7H,3,8-13,17H2

InChI Key

IPNFHINMZIGBIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 30 ml of ethanol, 1.52 g of 2-[3-(4-quinolin-2-ylpiperazin-1-yl) propyl]isoindol-1,3-dione (a compound shown in Pol. J. Chem., 75, 71-78 (2001)) was added, followed by addition of 1.50 g of hydrazine monohydrate as dissolved in 10 ml of ethanol and 7 hours' heating under reflux. After cooling the reaction system, insoluble matter was removed by filtration and the solvent was distilled off under reduced pressure. After being rendered to alkaline with 5N sodium hydroxide, the residue was extracted with chloroform, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to provide 0.99 g (96%) of 2-[4-(3-aminopropyl)piperazin-1-yl]quinoline.
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl) propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.52 g of 2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]isoindol-1,3-dione in 30 ml of ethanol, another solution of 1.50 g of hydrazine monohydrate in 10 ml of ethanol was added, and heated under reflux for 7 hours. Cooling the reaction mixture, insoluble matter was separated by filtration, and the solvent was distilled off under reduced pressure. The residue was made alkaline with 5N-sodium hydroxide, extracted with chloroform, washed with saturated brine and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, 0.99 g (96%) of 3-(4-quinolin-2-ylpiperazin-1-yl)propylamine was obtained.
Name
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]isoindol-1,3-dione
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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